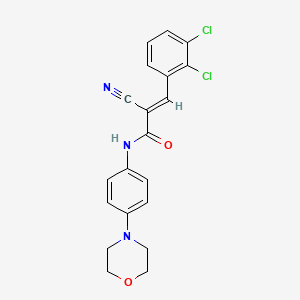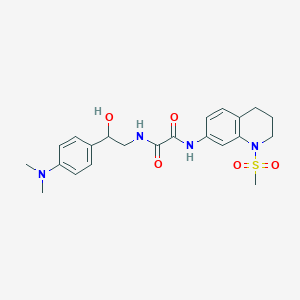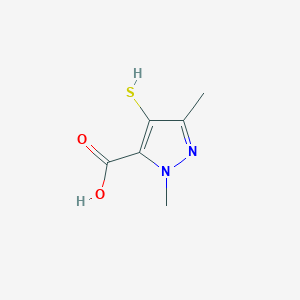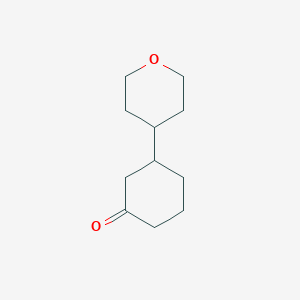![molecular formula C11H15NO2 B2658037 3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one CAS No. 2320208-62-4](/img/structure/B2658037.png)
3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of bicyclo[2.2.1]heptane . Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions . It’s found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol .
Synthesis Analysis
Bicyclo[2.2.1]heptane derivatives can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of the compound seems to be complex, with a bicyclic core . The bicyclo[2.2.1]heptane scaffold is a common feature in many compounds .Aplicaciones Científicas De Investigación
Conformationally Restricted Piperidine Derivatives
An efficient two-step multigram synthesis of a related compound, "3-benzyl-3-azabicyclo[3.1.1]heptan-6-one," has been described. This compound has shown to be a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives. Such derivatives are crucial in the development of new medicinal compounds due to their constrained molecular structure that can lead to enhanced specificity and efficacy in drug-target interactions (Denisenko et al., 2010).
Bicyclic Skeleton Synthesis
Another study presented an improved synthetic approach towards "3-(2-chloroethyl) cyclobutanone," used in the synthesis of a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. The process involved a reversible addition of hydrogen cyanide onto in situ generated imines, followed by an intramolecular nucleophilic substitution, leading to the bicyclic skeleton in moderate to good yields. These compounds are noteworthy for their stability and the potential for further functionalization, making them valuable in various synthetic organic chemistry applications (De Blieck & Stevens, 2011).
Advanced Drug Discovery Building Blocks
Moreover, a rapid two-step synthesis method for substituted 3-azabicyclo[3.2.0]heptanes has been developed, showcasing these as attractive building blocks for drug discovery. Utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid, this method enables the intramolecular [2+2]-photochemical cyclization to produce these advanced intermediates. The simplicity and efficiency of this synthesis method underscore the potential of such compounds in the rapid construction of complex molecules for therapeutic applications (Denisenko et al., 2017).
Propiedades
IUPAC Name |
3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-5-7(6-10)11(14)12-8-1-2-9(12)4-3-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSARQGJEGJOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)





![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)

![6-{[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2657971.png)


